(R)-8-Ethylchroman-4-amine
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Overview
Description
®-8-Ethylchroman-4-amine is a chiral organic compound belonging to the chroman family Chromans are known for their diverse biological activities and are often found in natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-8-Ethylchroman-4-amine typically involves the asymmetric reduction of a chromanone precursor. One common method is the reduction of 8-Ethylchroman-4-one using chiral catalysts or enzymes to achieve high enantioselectivity. The reaction conditions often include mild temperatures and the use of environmentally friendly solvents to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to produce ®-8-Ethylchroman-4-amine in large quantities while maintaining its enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-8-Ethylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or the chroman ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the chroman ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
®-8-Ethylchroman-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting neurological disorders.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ®-8-Ethylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Comparison with Similar Compounds
8-Ethylchroman-4-amine (racemic mixture): Contains both ®- and (S)-enantiomers, which may exhibit different biological activities.
8-Methylchroman-4-amine: A structurally similar compound with a methyl group instead of an ethyl group.
Chromone derivatives: Compounds with similar core structures but different substituents.
Uniqueness: ®-8-Ethylchroman-4-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its racemic or other substituted counterparts. Its enantioselectivity makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(4R)-8-ethyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C11H15NO/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-5,10H,2,6-7,12H2,1H3/t10-/m1/s1 |
InChI Key |
NRBGQXPNOFAEMV-SNVBAGLBSA-N |
Isomeric SMILES |
CCC1=C2C(=CC=C1)[C@@H](CCO2)N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(CCO2)N |
Origin of Product |
United States |
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